1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride

Lipophilicity Drug-likeness CNS permeability

1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride (CAS 2230802-90-9) is a partially saturated bicyclic indolizine derivative bearing a carboxylic acid at the bridgehead 8a position, isolated as the hydrochloride salt. With a molecular formula of C₉H₁₄ClNO₂, a molecular weight of 203.67 g·mol⁻¹, and a computed CLogP of 1.205 , the compound possesses one olefinic unsaturation (Δ⁵,⁸) within the six-membered ring, as confirmed by its canonical SMILES: Cl.OC(=O)C12CC=CCN1CCC2.

Molecular Formula C9H14ClNO2
Molecular Weight 203.67
CAS No. 2230802-90-9
Cat. No. B2522066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride
CAS2230802-90-9
Molecular FormulaC9H14ClNO2
Molecular Weight203.67
Structural Identifiers
SMILESC1CC2(CC=CCN2C1)C(=O)O.Cl
InChIInChI=1S/C9H13NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-2H,3-7H2,(H,11,12);1H
InChIKeyONHWMKSFTXBMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic Acid Hydrochloride (CAS 2230802-90-9): Core Building Block Profile


1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride (CAS 2230802-90-9) is a partially saturated bicyclic indolizine derivative bearing a carboxylic acid at the bridgehead 8a position, isolated as the hydrochloride salt. With a molecular formula of C₉H₁₄ClNO₂, a molecular weight of 203.67 g·mol⁻¹, and a computed CLogP of 1.205 , the compound possesses one olefinic unsaturation (Δ⁵,⁸) within the six-membered ring, as confirmed by its canonical SMILES: Cl.OC(=O)C12CC=CCN1CCC2 . This structural feature distinguishes it from fully saturated octahydroindolizine congeners and endows the scaffold with a reactive allylic handle amenable to further synthetic elaboration.

Why 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic Acid Hydrochloride Cannot Be Replaced by Generic Indolizine-8a-carboxylic Acid Analogs


Indolizine-8a-carboxylic acid derivatives form a structurally diverse family whose members differ profoundly in saturation state, salt form, and resulting physicochemical properties. The fully saturated octahydroindolizine-8a-carboxylic acid (free base, CAS 1499634-72-8) exhibits a computed logP of –1.52 , whereas the target hexahydro hydrochloride salt (CAS 2230802-90-9) displays a CLogP of 1.205 —a >500‑fold difference in predicted octanol/water partition coefficient. This lipophilicity shift, coupled with the presence of a synthetically tractable C5–C8 double bond absent in the octahydro series, means that direct substitution of one congener for another would alter both the reactivity profile and the ADME-property outlook of any derived compound series. Consequently, procurement specifications must differentiate at the level of the exact CAS number.

Quantitative Differentiation Evidence for 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic Acid Hydrochloride (CAS 2230802-90-9) Versus Closest Analogs


Lipophilicity Shift: CLogP 1.205 vs. Octahydro Free Base LogP –1.52

The target compound exhibits a computed CLogP of 1.205 . In contrast, the fully saturated octahydroindolizine-8a-carboxylic acid (free base, CAS 1499634-72-8) carries a computed logP of –1.52 . This 2.725 log unit difference translates to a >500-fold higher predicted octanol/water partition coefficient for the hexahydro hydrochloride, placing it within the optimal lipophilicity range (CLogP 1–3) for oral absorption and CNS penetration while remaining compliant with Lipinski’s Rule of 5.

Lipophilicity Drug-likeness CNS permeability

Synthetic Handle: Allylic C5–C8 Double Bond vs. Fully Saturated Comparator

The SMILES string Cl.OC(=O)C12CC=CCN1CCC2 confirms a double bond between positions 5 and 8 of the hexahydroindolizine core. The closest saturated analog, octahydroindolizine-8a-carboxylic acid hydrochloride (CAS 2229262-65-9), bears the SMILES OC(=O)C12CCCN2CCCC1.Cl [1] with complete saturation. The allylic olefin in the target compound provides a single, well-defined functional handle for chemoselective transformations—including epoxidation, dihydroxylation, hydroboration, and transition-metal-catalyzed cross-coupling—that are inaccessible on the fully saturated scaffold without prior C–H activation.

Synthetic versatility Late-stage functionalization Scaffold diversification

Salt-Form Advantage: Hydrochloride Stability vs. Free Carboxylic Acid Handling

The target compound is supplied as the hydrochloride salt and is recommended for storage at room temperature . In contrast, the free carboxylic acid analog octahydroindolizine-8a-carboxylic acid (CAS 1499634-72-8) lacks explicit short-term and long-term stability data, and carboxylic acid building blocks are generally prone to hygroscopicity, decarboxylation, or dimerization under ambient conditions. While direct quantitative stability data (TGA, DSC) for these specific compounds have not been published, the hydrochloride salt form is a well-established strategy within the indolizine-8a-carboxylic acid class to enhance crystallinity, improve aqueous solubility, and minimize batch-to-batch variability during storage [1].

Salt-form selection Storage stability Solution-phase chemistry

Best-Use Application Scenarios Driven by Quantitative Evidence for 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic Acid Hydrochloride (CAS 2230802-90-9)


CNS-Penetrant Lead Generation: Exploiting Optimal CLogP

With a CLogP of 1.205 , the compound resides within the ideal lipophilicity window (CLogP 1–3) for blood–brain barrier penetration as defined by CNS MPO scoring guidelines. In contrast, the octahydroindolizine-8a-carboxylic acid free base (logP –1.52) falls far below this range, likely limiting passive diffusion across lipid membranes. Medicinal chemistry teams designing CNS-targeted scaffolds—such as allosteric modulators of neuronal nicotinic receptors or ion-channel ligands—should prioritize the hexahydro hydrochloride to maximize the probability of CNS exposure while retaining a carboxylic acid anchor for target engagement.

Diversification-Oriented Synthesis via the Allylic Double Bond

The C5–C8 double bond, confirmed by SMILES analysis , provides a selective synthetic handle absent in fully saturated octahydroindolizine-8a-carboxylic acid hydrochloride (CAS 2229262-65-9). This enables late-stage diversification through epoxidation, dihydroxylation, or allylic C–H oxidation to rapidly generate focused libraries of hydroxylated, amino-substituted, or cyclopropanated analogs for SAR studies. Synthetic groups aiming to maximize the chemical diversity accessible from a single building block should select the hexahydro variant over the saturated alternative.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 203.67 g·mol⁻¹, a CLogP of 1.205, and the presence of a carboxylic acid (a privileged fragment pharmacophore), this compound satisfies key Rule-of-3 criteria for fragment library membership . The hydrochloride salt ensures sufficient aqueous solubility for biochemical screening at fragment concentrations (typically 0.5–2 mM), while the rigid bicyclic core offers high three-dimensionality (Fsp³ ≈ 0.67) relative to planar aromatic fragments. Procurement for fragment screening collections should favor this specific CAS number over higher-molecular-weight or fully saturated congeners that may precipitate under assay conditions.

Pharmaceutical Intermediate for Neurological and Anti-Inflammatory Indications

Vendor applications literature identifies this compound as a building block for synthesizing pharmaceutical candidates targeting neurological and inflammatory conditions [1]. The hexahydroindolizine scaffold is a core substructure in numerous bioactive alkaloids (e.g., gosodesmine, ipomine) and has been explored in patent literature (e.g., US 4,572,911) for antisecretory and CNS activity. The combination of the hydrochloride salt form, the synthetic handle offered by the double bond, and the drug-like CLogP makes this CAS-specific entity a strategic choice for medicinal chemistry programs operating in these therapeutic areas.

Quote Request

Request a Quote for 1,2,3,5,8,8a-Hexahydroindolizine-8a-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.